2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide 2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide
Brand Name: Vulcanchem
CAS No.: 944450-78-6
VCID: VC3873049
InChI: InChI=1S/C10H9BrN2O.BrH/c1-13-6-12-8-4-7(10(14)5-11)2-3-9(8)13;/h2-4,6H,5H2,1H3;1H
SMILES: CN1C=NC2=C1C=CC(=C2)C(=O)CBr.Br
Molecular Formula: C10H10Br2N2O
Molecular Weight: 334.01 g/mol

2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide

CAS No.: 944450-78-6

Cat. No.: VC3873049

Molecular Formula: C10H10Br2N2O

Molecular Weight: 334.01 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide - 944450-78-6

Specification

CAS No. 944450-78-6
Molecular Formula C10H10Br2N2O
Molecular Weight 334.01 g/mol
IUPAC Name 2-bromo-1-(1-methylbenzimidazol-5-yl)ethanone;hydrobromide
Standard InChI InChI=1S/C10H9BrN2O.BrH/c1-13-6-12-8-4-7(10(14)5-11)2-3-9(8)13;/h2-4,6H,5H2,1H3;1H
Standard InChI Key LRWGKOQDEBXXPS-UHFFFAOYSA-N
SMILES CN1C=NC2=C1C=CC(=C2)C(=O)CBr.Br
Canonical SMILES CN1C=NC2=C1C=CC(=C2)C(=O)CBr.Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of a benzimidazole ring substituted with a methyl group at the 1-position and a bromoacetyl group at the 5-position, stabilized by a hydrobromide counterion. Key structural identifiers include:

  • SMILES: CN1C=NC2=C1C=CC(=C2)C(=O)CBr.Br

  • InChI Key: LRWGKOQDEBXXPS-UHFFFAOYSA-N
    The benzimidazole moiety contributes aromatic stability and hydrogen-bonding capability, while the bromoacetyl group enhances electrophilic reactivity, facilitating nucleophilic substitutions (e.g., with amines or thiols) .

Table 1: Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₀Br₂N₂O
Molecular Weight334.01 g/mol
Melting Point196–196.5°C
Boiling Point408.9°C (at 760 mmHg)
SolubilitySoluble in water, ethanol
DensityN/A

Synthesis and Reaction Pathways

Synthetic Routes

The compound is typically synthesized via bromination of 1-(1-methyl-1H-benzimidazol-5-yl)ethanone using brominating agents like N-bromosuccinimide (NBS) or elemental bromine. A representative procedure involves:

  • Dissolving the precursor in dichloromethane or acetonitrile.

  • Adding NBS under inert conditions (e.g., nitrogen atmosphere).

  • Stirring at room temperature for 3–6 hours .

Example Reaction Conditions:

  • Precursor: 1-(1-Methyl-1H-benzimidazol-5-yl)ethanone (CAS 265107-91-3) .

  • Reagents: NBS (1.1 equiv), solvent (CH₂Cl₂ or CH₃CN).

  • Yield: ~85–90% after purification .

Mechanistic Insights

The bromination proceeds via a radical mechanism initiated by light or a radical starter. The methyl group on the benzimidazole ring directs electrophilic attack to the acetyl group, ensuring regioselectivity .

Table 2: Key Reaction Parameters

ParameterValue
Temperature20–25°C (ambient)
Reaction Time3–6 hours
Purification MethodSilica gel chromatography

Chemical and Physical Properties

Reactivity Profiles

The bromoacetyl group undergoes nucleophilic substitution with:

  • Amines: Forms amides or imidazolidinones .

  • Thiols: Yields thioether derivatives .

  • Grignard Reagents: Generates ketones or alcohols .

Notable Reaction:

  • With thiourea in ethanol under reflux, it forms 2-aminothiazole derivatives, valuable in antimicrobial drug development .

Stability and Decomposition

The compound is stable under ambient conditions but decomposes at temperatures >200°C, releasing hydrogen bromide (HBr) and bromine (Br₂) . Storage in amber glass under nitrogen is recommended to prevent photodegradation .

Applications in Research and Industry

Medicinal Chemistry

  • Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR and VEGFR .

  • Antimicrobials: Derivatives exhibit activity against Staphylococcus aureus and Escherichia coli .

  • Neuroprotective Agents: Modulates GABA receptors in preclinical models.

Materials Science

  • Coordination Polymers: The benzimidazole moiety chelates metals (e.g., Cu²⁺, Zn²⁺), forming luminescent materials .

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